

Application Note: Quantification of Tris(4-chlorophenyl)methanol in Human Breast Milk

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(4-chlorophenyl)methanol*

Cat. No.: B1216897

[Get Quote](#)

Introduction

Tris(4-chlorophenyl)methanol (TCPMOH), along with its related compound tris(4-chlorophenyl)methane (TCPMe), are persistent organic pollutants that have been detected in various environmental and biological matrices, including human breast milk.^{[1][2][3]} These compounds are believed to be byproducts of the manufacturing of the pesticide DDT.^[2] Given the potential for maternal transfer to infants, accurate and sensitive quantification of TCPMOH in human breast milk is crucial for assessing infant exposure and understanding the extent of environmental contamination.^{[2][4]} This application note provides a detailed protocol for the determination of TCPMOH in human breast milk, based on established methodologies.

Quantitative Data Summary

The following table summarizes the concentrations of **Tris(4-chlorophenyl)methanol** (TCPMOH) and other related organochlorine compounds detected in human breast milk samples from a study conducted in Cambodia.

Compound	Detection Frequency	Concentration Range (ng/g lipid wt)
Tris(4-chlorophenyl)methanol (TCPMOH)	10/36 samples	Not explicitly stated, but detected
Tris(4-chlorophenyl)methane (TCPMe)	Almost all samples	2.9 to 70
DDTs	Almost all samples	310 to 11,000
PCBs	Almost all samples	6.0 to 87
HCHs	Almost all samples	<0.12 to 21
HCB	Almost all samples	<0.12 to 8.1
CHLs	Almost all samples	<0.12 to 5.3
Data from a study on human breast milk collected from Cambodia.[5]		

Experimental Protocol

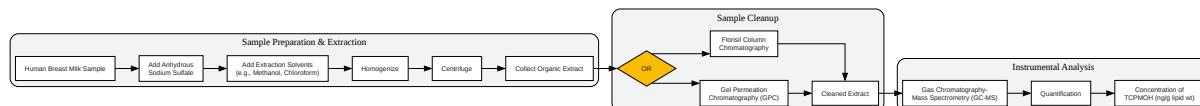
This protocol outlines a comprehensive method for the quantification of TCPMOH in human breast milk, involving sample preparation, lipid extraction, sample cleanup, and instrumental analysis.

1. Sample Preparation and Extraction

- Objective: To extract lipids and target analytes from the human breast milk matrix.
- Materials:
 - Human breast milk samples
 - Anhydrous sodium sulfate
 - Organic solvents (e.g., hexane, acetone, methanol, chloroform)

- Centrifuge
- Homogenizer
- Procedure:
 - Thaw frozen human breast milk samples at room temperature.
 - Mix the sample thoroughly to ensure homogeneity.
 - To a known volume of breast milk (e.g., 10 mL), add anhydrous sodium sulfate to remove water.
 - Add a mixture of organic solvents for extraction. A common method involves adding methanol and chloroform.^[6]
 - Homogenize the mixture to ensure efficient extraction of lipids and analytes.
 - Centrifuge the mixture to separate the organic layer (containing lipids and analytes) from the aqueous and solid phases.^[7]
 - Carefully collect the organic extract.
 - Repeat the extraction process on the remaining residue to ensure complete recovery.
 - Combine the organic extracts.

2. Sample Cleanup


- Objective: To remove interfering co-extracted substances, such as lipids, from the extract before instrumental analysis.
- Methods:
 - Gel Permeation Chromatography (GPC): An effective method for separating large molecules like lipids from smaller analyte molecules.^{[1][8]}
 - Adsorption Chromatography (e.g., Florisil Column): Utilizes an adsorbent material like Florisil to retain interfering compounds while allowing the target analytes to pass through

with an appropriate solvent system.[1][9]

- Procedure (using Florisil Column):
 - Prepare a Florisil column by packing a glass column with activated Florisil.
 - Pre-elute the column with a non-polar solvent like hexane.
 - Concentrate the sample extract and load it onto the column.
 - Elute the column with solvents of increasing polarity to separate different fractions of compounds. TCPMOH will elute in a specific fraction.
 - Collect the fraction containing TCPMOH.
 - Concentrate the collected fraction to a small volume before instrumental analysis.
- 3. Instrumental Analysis
 - Objective: To separate, identify, and quantify TCPMOH in the cleaned-up extract.
 - Instrumentation: Gas Chromatography coupled with Mass Spectrometry (GC-MS).
 - Procedure:
 - Gas Chromatography (GC):
 - Inject a small volume of the concentrated extract into the GC.
 - The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
 - Mass Spectrometry (MS):
 - As the separated compounds elute from the GC column, they enter the mass spectrometer.
 - The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

- For quantification, specific ions characteristic of TCPMOH are monitored. Negative Chemical Ionization (NCI-MS) can be used for enhanced sensitivity.[8]
- Quantification:
 - A calibration curve is generated using standard solutions of TCPMOH of known concentrations.
 - The concentration of TCPMOH in the sample is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the quantification of **Tris(4-chlorophenyl)methanol** in human breast milk.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.wur.nl [research.wur.nl]

- 2. Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Biomarkers of Human Breast Milk Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of PCBs, organochlorine insecticides, tris(4-chlorophenyl)methane, and tris(4-chlorophenyl)methanol in human breast milk collected from Cambodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. env.go.jp [env.go.jp]
- 8. Determination of tris(4-chlorophenyl)methanol and tris(4-chlorophenyl)methane in fish, marine mammals and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Residues of tris(4-chlorophenyl)methane and tris(chlorophylyl)methanol in fish from the Gulf of Gdańsk]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- To cite this document: BenchChem. [Application Note: Quantification of Tris(4-chlorophenyl)methanol in Human Breast Milk]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216897#quantification-of-tris-4-chlorophenyl-methanol-in-human-breast-milk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com